4,6-Dichloro-2-methylthio-5-phenylpyrimidine

Catalog No.
S1904680
CAS No.
64415-11-8
M.F
C11H8Cl2N2S
M. Wt
271.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-2-methylthio-5-phenylpyrimidine

CAS Number

64415-11-8

Product Name

4,6-Dichloro-2-methylthio-5-phenylpyrimidine

IUPAC Name

4,6-dichloro-2-methylsulfanyl-5-phenylpyrimidine

Molecular Formula

C11H8Cl2N2S

Molecular Weight

271.2 g/mol

InChI

InChI=1S/C11H8Cl2N2S/c1-16-11-14-9(12)8(10(13)15-11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

LMTMZMBTPXASSW-UHFFFAOYSA-N

SMILES

CSC1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)Cl

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)Cl
  • Organometallic Chemistry: A study published in the journal Organometallics describes the reaction of a similar compound, 4,6-Dichloro-2-(methylthio)pyrimidine, with (η5-C5H5)Fe(CO)2 to form novel organometallic complexes []. These complexes contain both organic and metallic components and can exhibit interesting properties.

4,6-Dichloro-2-methylthio-5-phenylpyrimidine is an organic compound with the molecular formula C₁₁H₈Cl₂N₂S and a molecular weight of 271.17 g/mol. It features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions, a methylthio group at the 2 position, and a phenyl group at the 5 position. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique structural characteristics and reactivity profiles .

The chemical reactivity of 4,6-dichloro-2-methylthio-5-phenylpyrimidine primarily involves nucleophilic substitution reactions. The presence of chlorine atoms makes it susceptible to nucleophilic attack, allowing for various transformations:

  • Nucleophilic Aromatic Substitution: The chlorine substituents can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives .
  • Electrophilic Substitution: The electron-rich aromatic ring can undergo electrophilic substitution reactions under appropriate conditions .

Research indicates that 4,6-dichloro-2-methylthio-5-phenylpyrimidine exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and as a precursor in synthesizing biologically active compounds. The compound's ability to interact with various biological targets makes it a candidate for further pharmacological studies .

Several synthesis methods have been developed for 4,6-dichloro-2-methylthio-5-phenylpyrimidine:

  • Multi-step Synthesis: Involves the chlorination of pyrimidine derivatives followed by substitution reactions to introduce the methylthio and phenyl groups.
  • One-pot Reactions: Recent advancements have allowed for one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single reaction vessel .

4,6-Dichloro-2-methylthio-5-phenylpyrimidine has various applications:

  • Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceuticals, particularly in developing antiviral and antibacterial agents.
  • Agricultural Chemicals: The compound is investigated for its potential use in agrochemicals due to its biological activity against pests and pathogens .

Studies on the interactions of 4,6-dichloro-2-methylthio-5-phenylpyrimidine with different biological systems have shown promising results. Its interactions with enzymes and receptors indicate potential pathways for therapeutic applications. Further research is needed to elucidate its mechanisms of action and optimize its efficacy in medicinal applications .

Several compounds share structural similarities with 4,6-dichloro-2-methylthio-5-phenylpyrimidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4,6-Dichloro-2-methylsulfonylpyrimidineSulfonyl group instead of methylthioExhibits different reactivity patterns
2-Methylthio-4,6-dichloropyrimidineLacks phenyl groupMore focused on nucleophilic substitution
5-PhenylpyrimidineNo chlorine or methylthio substitutionsSimpler structure with distinct biological activity
4-Chloro-6-(methylthio)pyrimidineOnly one chlorine atomDifferent reactivity profile compared to dichloro

These compounds highlight the uniqueness of 4,6-dichloro-2-methylthio-5-phenylpyrimidine through its specific substituents that influence both chemical reactivity and biological properties. Each compound's structural variations lead to distinct characteristics that can be exploited in various applications within medicinal chemistry and agrochemicals .

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

64415-11-8

Wikipedia

4,6-Dichloro-2-methylthio-5-phenylpyrimidine

Dates

Modify: 2023-08-16

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